Methyllycaconitine citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

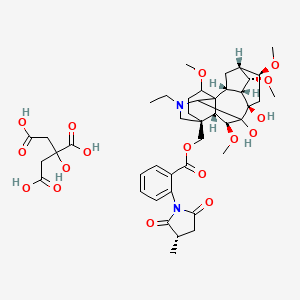

[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33?,34-,35+,36?,37?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBLZNJHDLEWPS-FOROPSOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N2O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyllycaconitine Citrate: A Technical Guide to its Origin, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA), a norditerpenoid alkaloid of the C19 class, is a potent and highly selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR). Originally isolated from plants of the Delphinium genus, its unique pharmacological profile has established it as an invaluable molecular probe for studying the role of α7 nAChRs in various physiological and pathological processes. This technical guide provides a comprehensive overview of the origin and discovery of methyllycaconitine, its quantitative pharmacological data, the signaling pathways it modulates, and detailed experimental protocols for its isolation and characterization.

Origin and Discovery

Methyllycaconitine is a naturally occurring toxin found in a variety of plant species belonging to the genus Delphinium, commonly known as larkspurs, and is a significant contributor to the poisoning of livestock on North American rangelands.[1] The initial isolation of this alkaloid was performed by Manske from the seeds of Delphinium brownii, although he did not name the compound at the time.[1] The name "methyl-lycaconitine" was later conferred by John Goodson in 1943, who successfully isolated a purer form of the alkaloid from the seeds of Delphinium elatum.[1]

A more contemporary and refined isolation procedure was later developed by S.W. Pelletier and his colleagues, utilizing the seeds of the garden larkspur, Consolida ambigua (also known as Delphinium ajacis).[1] The citrate salt of methyllycaconitine is the most commonly available commercial form of the compound.

The complete molecular structure of MLA was first published in 1959 by Kuzovkov and Platonova. However, a crucial detail regarding the stereochemistry of the methoxy group at the C-1 position was later revised by Pelletier in 1981.[1]

Quantitative Pharmacological and Toxicological Data

Methyllycaconitine's primary pharmacological action is as a potent and selective antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors. Its binding affinity and inhibitory concentration have been quantified across various nAChR subtypes and its toxicity has been determined in several animal models.

Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of Methyllycaconitine for Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Species/System |

| α7 nAChR | [3H]Methyllycaconitine | 1.86 ± 0.31 (Kd) | - | Rat brain membranes |

| α7 nAChR | 125I-α-bungarotoxin | ~1 | - | Human K28 cell line |

| α3β2 nAChR | - | - | ~80 | Avian DNA expressed in Xenopus oocytes |

| α4β2 nAChR | - | - | ~700 | Avian DNA expressed in Xenopus oocytes |

| Muscle nAChR | 125I-α-bungarotoxin | ~1000 | - | Torpedo electric ray |

| Brain [3H]nicotine sites | [3H]nicotine | 4000 | - | Rat striatal membranes |

Table 2: Acute Toxicity (LD50) of Methyllycaconitine

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Mouse | Parenteral | 3 - 5 |

| Frog | Parenteral | 3 - 4 |

| Rabbit | Parenteral | 2 - 3 |

| Cattle | - | ~2 |

| Rat | - | ~5 |

| Sheep | - | ~10 |

Antagonized Signaling Pathway: α7 Nicotinic Acetylcholine Receptor

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that, upon activation by acetylcholine or other agonists, allows the influx of cations, primarily Ca2+. This influx triggers a cascade of downstream signaling events. Methyllycaconitine, as a competitive antagonist, binds to the same site as acetylcholine, thereby preventing the channel from opening and inhibiting these downstream effects.

Key signaling pathways activated by α7 nAChR and consequently blocked by MLA include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. These pathways are crucial for cell survival, proliferation, and inflammatory responses.

Experimental Protocols

Isolation of Methyllycaconitine from Consolida ambigua Seeds (Adapted from Pelletier et al.)

This protocol outlines a general procedure for the extraction and isolation of methyllycaconitine from plant material, based on the principles described by Pelletier and his colleagues.

Methodology:

-

Plant Material Preparation: Grind dried seeds of Consolida ambigua to a fine powder.

-

Extraction: Macerate the powdered seeds in 95% ethanol at room temperature for 24-48 hours. Subsequently, percolate the macerate with additional 95% ethanol until the percolate is colorless.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure to remove the ethanol, yielding a thick aqueous syrup.

-

Acidification and Filtration: Dilute the syrup with water and acidify with 10% sulfuric acid to a pH of approximately 1-2. This will precipitate fats and oils, which are then removed by filtration.

-

Basification: Cool the acidic aqueous solution in an ice bath and make it strongly basic (pH 10-11) by the slow addition of concentrated ammonium hydroxide. This will precipitate the crude alkaloids.

-

Solvent Extraction: Extract the alkaline solution multiple times with chloroform. Combine the chloroform extracts.

-

Drying and Concentration: Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

-

Chromatographic Purification: Subject the crude alkaloid mixture to column chromatography on alumina or silica gel. Elute the column with a gradient of a suitable solvent system (e.g., hexane:acetone) of increasing polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC), visualizing the spots with an appropriate reagent (e.g., Dragendorff's reagent).

-

Crystallization: Combine the fractions containing pure methyllycaconitine and crystallize from a suitable solvent to obtain the purified compound.

[3H]Methyllycaconitine Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α7 nAChR using [3H]methyllycaconitine.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing α7 nAChRs (e.g., rat brain hippocampus or SH-SY5Y cells) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL and store at -80°C.

-

-

Assay Procedure:

-

Perform the assay in a 96-well microplate in a final volume of 250 µL.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]methyllycaconitine (at a final concentration near its Kd, e.g., 2 nM), and 150 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM unlabeled methyllycaconitine), 50 µL of [3H]methyllycaconitine, and 150 µL of the membrane preparation.[2]

-

Competition Binding: Add 50 µL of a range of concentrations of the test compound, 50 µL of [3H]methyllycaconitine, and 150 µL of the membrane preparation.

-

Incubate the plate at 25°C for 120 minutes with gentle agitation to reach equilibrium.[2]

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competition binding experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Methyllycaconitine citrate remains a cornerstone pharmacological tool for the investigation of α7 nicotinic acetylcholine receptors. Its natural origin, well-characterized discovery, and potent, selective antagonist activity make it an indispensable compound for researchers in neuroscience, pharmacology, and drug development. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of methyllycaconitine in the laboratory.

References

Methyllycaconitine Citrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid that has garnered significant attention in the scientific community for its potent and selective antagonist activity at the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] This technical guide provides an in-depth exploration of the mechanism of action of MLA, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.

Core Mechanism of Action: Competitive Antagonism of the α7 nAChR

Methyllycaconitine citrate acts as a competitive antagonist at the α7 nicotinic acetylcholine receptor.[3] This means that MLA binds to the same site on the receptor as the endogenous agonist, acetylcholine (ACh), but its binding does not activate the receptor. Instead, it physically blocks ACh from binding, thereby preventing the opening of the ion channel and the subsequent influx of cations that would normally lead to neuronal excitation. The surmountable nature of this inhibition, where increasing concentrations of an agonist can overcome the blocking effect of MLA, is a hallmark of competitive antagonism.[4]

The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits, forming a homomeric structure.[3] These receptors are widely expressed in the central nervous system, including in key brain regions like the hippocampus, and are implicated in a variety of cognitive functions.[5][6] MLA's high affinity and selectivity for the α7 subtype make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of this receptor.

While highly selective for the α7 nAChR, it is important to note that at concentrations higher than 40 nM, MLA can also interact with other nAChR subtypes, including α4β2 and α6β2. This underscores the importance of using appropriate concentrations in experimental designs to ensure target specificity.

Quantitative Data: Binding Affinities and Potency

The potency and selectivity of this compound have been quantified across numerous studies. The following tables summarize key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for MLA at various nicotinic acetylcholine receptor subtypes.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Preparation | Reference |

| α7 nAChR | [3H]Methyllycaconitine | Ki | 1.4 | Rat brain membranes | |

| α7 nAChR | [125I]α-bungarotoxin | Ki | 1.8 ± 0.5 | Rat brain membranes | [7] |

| α7 nAChR | Acetylcholine | IC50 | 2 | Human α7 nAChRs expressed in Xenopus oocytes | [3] |

| α3/α6β2β3* nAChR | [125I]α-conotoxin-MII | Ki | 33 | Rat striatum | [4] |

| α4β2 nAChR | - | Interacts at > 40 nM | - | - | |

| α6β2 nAChR | - | Interacts at > 40 nM | - | - |

Table 1: Binding Affinity and Potency of this compound at Nicotinic Acetylcholine Receptors.

Signaling Pathways Modulated by this compound

By antagonizing the α7 nAChR, this compound can modulate several downstream signaling pathways. The α7 nAChR is known to influence intracellular calcium levels and can interact with various signaling cascades, including those involved in cell survival and inflammation. For instance, studies have shown that MLA can impact signaling pathways involving ERK1/2, Akt, and mTOR.[8]

Below is a diagram illustrating the primary mechanism of action of MLA at the α7 nAChR and its potential influence on downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of MLA for its receptor target.

Objective: To quantify the binding affinity (Ki) of this compound for the α7 nicotinic acetylcholine receptor.

Materials:

-

Rat brain tissue (e.g., hippocampus or whole brain) or cells expressing the target receptor.

-

[3H]Methyllycaconitine or [125I]α-bungarotoxin (radioligand).

-

Unlabeled this compound (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of membrane preparation.

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of either binding buffer (for total binding), a high concentration of unlabeled MLA (e.g., 1 µM, for non-specific binding), or varying concentrations of unlabeled MLA (for competition binding).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of unlabeled MLA and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effects of MLA on ion channel activity in Xenopus oocytes expressing nAChRs.

Objective: To characterize the antagonist effect of this compound on acetylcholine-induced currents in nAChR-expressing oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired nAChR subunits (e.g., human α7).

-

Acetylcholine (agonist).

-

This compound (antagonist).

-

Recording solution (e.g., ND96).

-

Two-electrode voltage clamp amplifier and data acquisition system.

Protocol:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) filled with 3 M KCl. Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Drug Application: Apply acetylcholine at its EC50 concentration to elicit a control current response. After a washout period, pre-apply this compound for a defined period (e.g., 2-5 minutes) before co-applying it with acetylcholine.

-

Data Acquisition: Record the current responses to agonist application in the absence and presence of the antagonist.

-

Data Analysis: Measure the peak amplitude of the acetylcholine-induced currents. Calculate the percentage of inhibition caused by MLA. To determine the IC50, test a range of MLA concentrations and plot the percentage of inhibition against the log concentration of MLA.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal in response to MLA administration.

Objective: To investigate the effect of this compound on neurotransmitter release (e.g., dopamine, glutamate) in a specific brain region.[10]

Materials:

-

Laboratory animal (e.g., rat or mouse).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Guide cannula.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

Fraction collector.

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

Protocol:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).[11]

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[12]

-

Baseline Collection: Collect baseline dialysate samples for a period of at least 60-90 minutes.

-

Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period after drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a suitable analytical method.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of MLA.

Cell Viability (MTT) Assay

This assay is used to assess the effect of MLA on cell viability and to investigate its potential protective effects against cellular toxins.[13]

Objective: To determine the effect of this compound on cell viability.

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells).

-

Cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the absorbance values as a percentage of the untreated control to determine the cell viability at each concentration of MLA.

Conclusion

This compound is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor. Its well-characterized mechanism of action and high affinity for its primary target have established it as an indispensable tool in neuroscience research. The experimental protocols detailed in this guide provide a framework for the continued investigation of MLA and the multifaceted roles of the α7 nAChR in health and disease. As research in this area progresses, a thorough understanding of MLA's mechanism of action will remain crucial for the development of novel therapeutics targeting the cholinergic system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. In Vivo Microdialysis of Endogenous and 13C-labeled TCA Metabolites in Rat Brain: Reversible and Persistent Effects of Mitochondrial Inhibition and Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Primary Target of Methyllycaconitine Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) citrate is a potent norditerpenoid alkaloid first isolated from Delphinium species (larkspurs). It is a valuable pharmacological tool for studying the nicotinic acetylcholine receptor (nAChR) system due to its high affinity and selectivity as a competitive antagonist at a specific nAChR subtype. This technical guide provides a comprehensive overview of the primary target of MLA, its binding characteristics, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Primary Target and Binding Affinity

The primary molecular target of Methyllycaconitine citrate is the α7 nicotinic acetylcholine receptor (α7 nAChR) .[1][2][3][4] MLA acts as a potent competitive antagonist at this receptor, meaning it binds to the same site as the endogenous agonist acetylcholine (ACh) but does not activate the receptor, instead blocking ACh from binding and initiating a response.[3] The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits, and it is widely expressed in the central nervous system, where it is implicated in cognitive processes such as learning and memory.[5]

The high affinity and selectivity of MLA for the α7 nAChR have been demonstrated in numerous studies using various experimental preparations. The following tables summarize the quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of MLA at the α7 nAChR and other nAChR subtypes.

Data Presentation

Table 1: Binding Affinity (Ki) of Methyllycaconitine (MLA) at Various Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| α7 | Rat brain membranes | [3H]MLA | 1.86 | [2] |

| α7 | Rat brain | [125I]α-bungarotoxin | 5.4 | [6] |

| α-conotoxin-MII sensitive (presumed α3/α6β2β3*) | Rat striatum and nucleus accumbens | [125I]α-CTx-MII | 33 | [7] |

| High-affinity nicotine sites | Rat brain | [3H]nicotine | 3700 | [6] |

Table 2: Inhibitory Potency (IC50) of Methyllycaconitine (MLA) at Various Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Preparation | Agonist | IC50 (µM) | Reference |

| α7 | Human α7 nAChRs in Xenopus oocytes | Acetylcholine | ~0.002 | [3] |

| Ciliary ganglion | Chick ciliary ganglion neurons | Nicotine | 0.5 - 1.0 | [6] |

| Muscle-type | Chick muscle | Nicotine | 1.1 | [6] |

| Lateral spiriform nucleus | Chick brain | Nicotine | >10 | [6] |

Signaling Pathways Modulated by this compound

As a potent antagonist of the α7 nAChR, MLA blocks the downstream signaling cascades that are initiated by the activation of this receptor. The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca2+). Upon agonist binding, the channel opens, leading to an influx of Ca2+, which acts as a second messenger to trigger various intracellular signaling pathways. By preventing this initial Ca2+ influx, MLA effectively inhibits these downstream events. Two major pathways regulated by α7 nAChR activation are the JAK2/STAT3 and the MEK/ERK pathways.

JAK2/STAT3 Signaling Pathway

Activation of the α7 nAChR can lead to the recruitment and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[8] Phosphorylated STAT3 then translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in inflammation and cell survival.[9][10][11] MLA, by blocking the α7 nAChR, prevents the initiation of this cascade.

Caption: MLA blocks the α7 nAChR-mediated JAK2/STAT3 signaling pathway.

MEK/ERK Signaling Pathway

The influx of Ca2+ through the α7 nAChR can also activate the mitogen-activated protein kinase (MAPK) cascade, specifically the MEK/ERK pathway.[12][13] This pathway is crucial for regulating cell proliferation, differentiation, and survival. Activation of α7 nAChR can lead to the phosphorylation and activation of MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).[12][14] Activated ERK can then phosphorylate various downstream targets, including transcription factors, to modulate gene expression. MLA's antagonism of the α7 nAChR inhibits the initiation of this signaling cascade.

Caption: MLA inhibits the α7 nAChR-mediated MEK/ERK signaling pathway.

Experimental Protocols

The characterization of MLA's interaction with the α7 nAChR has been achieved through various experimental techniques. Below are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay using [³H]-Methyllycaconitine

This assay is used to determine the binding affinity (Ki) of a test compound (in this case, unlabeled MLA or other ligands) by measuring its ability to compete with a radiolabeled ligand ([³H]-MLA) for binding to the α7 nAChR.

1. Membrane Preparation:

-

Tissues (e.g., rat brain) or cells expressing the receptor of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a fresh buffer to a specific protein concentration.[15]

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following in a final volume (e.g., 250 µL):

-

For determining non-specific binding, a separate set of wells is prepared with a high concentration of a non-radiolabeled ligand known to bind to the receptor (e.g., 10 µM unlabeled MLA) in addition to the radioligand and membranes.[1]

-

The plate is incubated for a specific time (e.g., 120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[1]

3. Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[15]

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competing ligand.

-

The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the ion flow through nAChRs expressed in Xenopus oocytes and to characterize the effects of antagonists like MLA on receptor function.

1. Oocyte Preparation and RNA Injection:

-

Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

-

The oocytes are then injected with cRNA encoding the subunits of the desired nAChR (e.g., human α7).

-

The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

-

Two glass microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte.[16]

-

One electrode measures the membrane potential (voltage-sensing electrode).

-

The other electrode injects current into the oocyte (current-injecting electrode).[16]

-

-

A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific value (e.g., -70 mV).[6]

3. Agonist and Antagonist Application:

-

The agonist (e.g., acetylcholine) is applied to the oocyte through the perfusion system, which activates the expressed nAChRs and elicits an inward current.

-

To test the effect of an antagonist, the oocyte is pre-incubated with the antagonist (e.g., MLA) for a specific duration before co-application with the agonist.[3]

-

The current response in the presence of the antagonist is then recorded and compared to the response with the agonist alone.

4. Data Analysis:

-

The peak amplitude of the agonist-evoked current is measured.

-

The percentage of inhibition of the current by the antagonist is calculated.

-

To determine the IC50 value, a concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a radioligand competition binding assay.

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This compound is a highly selective and potent competitive antagonist of the α7 nicotinic acetylcholine receptor. Its well-characterized binding profile and its ability to block α7 nAChR-mediated signaling pathways, such as the JAK2/STAT3 and MEK/ERK pathways, make it an indispensable tool in neuroscience and pharmacology research. The detailed experimental protocols provided in this guide offer a foundation for researchers aiming to utilize MLA to investigate the physiological and pathological roles of the α7 nAChR.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic Analysis of an α7 Nicotinic Acetylcholine Receptor Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 7. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdn-links.lww.com [cdn-links.lww.com]

- 14. ptglab.com [ptglab.com]

- 15. benchchem.com [benchchem.com]

- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

Methyllycaconitine Citrate: A Technical Guide to its Antagonist Activity at the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antagonist activity of methyllycaconitine (MLA) citrate at the α7 nicotinic acetylcholine receptor (α7nAChR). It covers the quantitative binding and functional data, detailed experimental methodologies, and key signaling pathways involved, aiming to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction to Methyllycaconitine (MLA) and the α7nAChR

Methyllycaconitine is a norditerpenoid alkaloid that acts as a potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] The α7nAChR is a ligand-gated ion channel composed of five α7 subunits, permeable to cations, including Ca2+.[3][4] These receptors are widely expressed in the central nervous system and peripheral tissues, including immune cells, and are implicated in various physiological processes such as learning, memory, attention, and inflammation.[3][4][5] The cholinergic anti-inflammatory pathway, a key mechanism for regulating immune responses, is notably mediated by α7nAChRs on immune cells like macrophages.[5][6] Given its high selectivity, MLA serves as an invaluable pharmacological tool for elucidating the physiological and pathological roles of α7nAChRs and as a lead compound for the development of novel therapeutics.

Quantitative Antagonist Profile of Methyllycaconitine

The antagonist potency of MLA at the α7nAChR has been characterized through various in vitro assays. The following tables summarize the key quantitative data from radioligand binding and functional studies.

Table 1: Radioligand Binding Affinity of Methyllycaconitine (MLA) at α7nAChR

| Radioligand | Preparation | Ki (nM) | Kd (nM) | Reference |

| [3H]Methyllycaconitine | Rat brain membranes | 1.4 | 1.86 ± 0.31 | [7] |

| [125I]α-Bungarotoxin | Rat brain preparations | 0.01 µM (IC50) | - | [8] |

Table 2: Functional Antagonist Activity of Methyllycaconitine (MLA)

| Assay Type | System | IC50 | Notes | Reference |

| Electrophysiology | Human α7 nAChRs expressed in Xenopus oocytes | 2 nM | Highly potent and selective antagonist activity observed. | [1][2][8][9] |

| Inhibition of ACh-induced currents | Rat α7 nAChRs expressed in Xenopus oocytes | 2.3 - 26.6 µM (for MLA analogs) | MLA itself is a potent antagonist; analogs show varying potency. | [10] |

Key Signaling Pathways Modulated by α7nAChR Antagonism

Activation of α7nAChRs triggers several downstream signaling cascades. By blocking these receptors, MLA can inhibit these pathways. The primary signaling events associated with α7nAChR activation include direct calcium influx and modulation of key inflammatory and survival pathways.

α7nAChR-Mediated Signaling

Activation of the α7nAChR by an agonist like acetylcholine leads to the opening of its ion channel, allowing for the influx of cations, most notably Ca2+. This increase in intracellular calcium can directly trigger various cellular responses, including neurotransmitter release and the activation of calcium-dependent enzymes.[4] Furthermore, α7nAChR activation can modulate intracellular signaling cascades, such as the JAK2-STAT3 pathway, which is crucial for the receptor's anti-inflammatory effects.[4][6] Another significant pathway inhibited by α7nAChR activation is the NF-κB signaling pathway, a central regulator of inflammation.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antagonist activity of MLA at the α7nAChR.

Radioligand Binding Assay

This assay quantifies the binding of a radiolabeled ligand to its receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). For α7nAChR, [3H]Methyllycaconitine is a commonly used radioligand.[7][11]

Objective: To determine the binding characteristics of MLA at the α7nAChR.

Materials:

-

Tissue or cell preparation expressing α7nAChRs (e.g., rat brain homogenates, membranes from SH-SY5Y cells expressing recombinant human α7nAChRs).[12][13]

-

[3H]Methyllycaconitine.

-

Unlabeled methyllycaconitine for determining non-specific binding.

-

Assay buffer (e.g., modified phosphate buffer pH 7.4 or 50 mM Tris-HCl, pH 7.4).[12][13]

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.[13][14]

-

Incubation: In a 96-well plate, incubate a specific amount of membrane protein (e.g., 20 µg) with varying concentrations of [3H]MLA.[12] For competition assays, a fixed concentration of [3H]MLA (e.g., 2 nM) is incubated with varying concentrations of unlabeled MLA.

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled MLA (e.g., 10 µM) to saturate the receptors and determine the amount of non-specific binding.[12]

-

Equilibration: Incubate the mixture for a specified time at a controlled temperature (e.g., 120 minutes at 25°C) to allow the binding to reach equilibrium.[12]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to determine Kd and Bmax from saturation experiments, or IC50 and Ki from competition experiments.[15]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the membrane of a cell expressing ion channels, such as the α7nAChR, in response to agonists and antagonists. It is commonly performed using Xenopus laevis oocytes expressing the receptor of interest.[10]

Objective: To functionally characterize the antagonist effect of MLA on α7nAChR-mediated currents.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the human or rat α7nAChR subunit.

-

Two-electrode voltage clamp setup.

-

Perfusion system.

-

Recording solution (e.g., Ca2+-free solution with Ba2+ to reduce Ca2+-activated chloride currents).[10]

-

Acetylcholine (ACh) as the agonist.

-

Methyllycaconitine citrate.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNA for the α7nAChR subunit. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).[10]

-

Agonist Application: Perfuse the oocyte with the recording solution containing a known concentration of ACh (e.g., the EC50 concentration, which is around 100-300 µM for α7nAChRs) to elicit an inward current.[8][10]

-

Antagonist Application: To determine the inhibitory effect of MLA, pre-apply MLA for a set duration (e.g., 2 minutes) before co-applying it with ACh.[1][8]

-

Data Acquisition: Record the peak current amplitude in the absence and presence of different concentrations of MLA.

-

Data Analysis: Normalize the current responses in the presence of MLA to the control response (ACh alone). Plot the percentage of inhibition against the MLA concentration and fit the data to a concentration-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent and selective antagonist of the α7 nicotinic acetylcholine receptor. Its well-characterized binding affinity and functional inhibitory profile make it an indispensable tool for investigating the multifaceted roles of α7nAChRs in health and disease. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of α7nAChR pharmacology and the development of novel therapeutic agents targeting this important receptor.

References

- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyllycaconitine Citrate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium (larkspur) species, is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Its citrate salt is the most common commercially available form. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic approaches toward methyllycaconitine. While a total synthesis of this complex natural product has not yet been reported, this document details the semi-synthesis from its parent amino-alcohol, lycoctonine, and the synthesis of key analogues, which have been instrumental in understanding its structure-activity relationships. This guide also outlines the signaling pathway associated with its mechanism of action and provides detailed experimental protocols for the synthesis of its crucial side-chain and its conjugation to the core structure.

Chemical Structure and Properties

Methyllycaconitine is a C19 norditerpenoid alkaloid with a complex hexacyclic carbon skeleton. The molecule features a tertiary amine, two tertiary alcohols, four methyl ether groups, and an ester side-chain derived from anthranilic acid and methylsuccinic acid.[1] The citrate salt of MLA is the form most commonly used in research.[1]

Chemical Structure

The chemical structure of methyllycaconitine citrate is depicted below:

Chemical Formula: C₃₇H₅₀N₂O₁₀ · C₆H₈O₇

Molecular Weight: 874.93 g/mol [2]

(Image of this compound Chemical Structure - A 2D chemical structure diagram would be placed here if image generation were supported)

Physicochemical Properties

A summary of the known physicochemical properties of methyllycaconitine and its salts is presented in Table 1.

| Property | Value | Reference |

| MLA (Free Base) | ||

| Melting Point | 128 °C (amorphous) | [1] |

| Solubility | Soluble in chloroform, poorly soluble in water | [1] |

| Optical Rotation [α]D | +49° (in alcohol) | [1] |

| MLA Hydriodide Salt | ||

| Melting Point | 201 °C | [1] |

| MLA Perchlorate Salt | ||

| Melting Point | 195 °C | [1] |

| MLA Citrate Salt | ||

| Solubility | Soluble to 100 mM in water and DMSO | [3] |

| Purity (commercial) | ≥95% | [2] |

Synthesis of Methyllycaconitine

As of the current literature, a total de novo synthesis of methyllycaconitine has not been reported.[1] The complex, highly oxygenated, and stereochemically rich structure of MLA presents a significant challenge to synthetic chemists. However, a semi-synthesis starting from the natural product lycoctonine, which is the parent amino-alcohol of MLA obtained by alkaline hydrolysis, has been achieved.[1] Furthermore, the synthesis of various analogues has been extensively explored to probe the structure-activity relationship, providing valuable insights into the key chemical transformations required.

The general synthetic strategy for MLA and its analogues involves two main stages: the synthesis of the N-(2-carboxyphenyl)-methylsuccinimido-ester side-chain and its subsequent esterification with the norditerpenoid core.

Synthesis of the Methyllycaconitine Side-Chain

The synthesis of the characteristic side-chain of MLA can be achieved through a multi-step process starting from anthranilic acid and citraconic anhydride.

Experimental Protocol: Synthesis of (S)-2-(methylsuccinimido)benzoic acid

-

Step 1: Fusion of Anthranilic Acid and Citraconic Anhydride: A mixture of anthranilic acid and citraconic anhydride is heated neat at 140°C under a nitrogen atmosphere for 24 hours. This reaction forms a mixture of isomeric maleimides.

-

Step 2: Chiral Hydrogenation: The resulting product from Step 1 is subjected to chiral hydrogenation to selectively produce the (S)-enantiomer. This can be achieved using a rhodium catalyst with a chiral ligand, such as (2S,4S)-1-Boc-4-diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine (BPPM) coupled with rhodium cyclooctadiene chloride dimer ([Rh(COD)Cl]₂). The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere until completion.

-

Step 3: Purification: The final product, (S)-2-(methylsuccinimido)benzoic acid, is purified by column chromatography on silica gel.

Note: The optical rotation of the synthesized side-chain should be consistent with literature values to confirm the desired stereochemistry.[4]

Semi-synthesis of Methyllycaconitine via Esterification

The final step in the semi-synthesis of MLA is the esterification of lycoctonine with the synthesized side-chain.

Experimental Protocol: Esterification of Lycoctonine

-

Activation of the Carboxylic Acid: The synthesized (S)-2-(methylsuccinimido)benzoic acid (1 equivalent) is dissolved in a dry, aprotic solvent such as acetonitrile under a nitrogen atmosphere. To this solution, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added. The mixture is stirred at room temperature for a short period to form the activated ester.

-

Esterification: Lycoctonine (1 equivalent) is added to the reaction mixture. The reaction is then stirred at a slightly elevated temperature (e.g., 40°C) for 24 hours or until completion, as monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield methyllycaconitine.

Synthesis of the Norditerpenoid Core Analogues

While the total synthesis of the MLA core is unreported, simpler bicyclic analogues of the AE-ring system can be synthesized via a classical double Mannich reaction.[4]

Experimental Protocol: Synthesis of AE-Bicyclic Core

-

A solution of a suitable cyclohexanone derivative (e.g., ethyl cyclohexanone-2-carboxylate), an amine (e.g., methylamine, ethylamine), and formaldehyde in ethanol is heated under reflux for several hours.

-

The resulting bicyclic product is then purified and can be further modified, for instance, by reduction of the ketone, to provide a scaffold for the attachment of the side-chain.

Mechanism of Action and Signaling Pathway

Methyllycaconitine exerts its biological effects primarily through its potent and selective antagonism of the α7 nicotinic acetylcholine receptor (α7 nAChR).[5][6] These receptors are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in various cognitive processes.

When the endogenous agonist acetylcholine (ACh) binds to the α7 nAChR, it induces a conformational change that opens the ion channel, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx results in neuronal depolarization and the activation of downstream signaling cascades.

MLA, as a competitive antagonist, binds to the same site as ACh but does not activate the receptor. By occupying the binding site, MLA prevents ACh from binding and thus inhibits the opening of the ion channel, effectively blocking the downstream signaling events.

Below is a diagram illustrating the signaling pathway antagonized by Methyllycaconitine.

Caption: Antagonistic action of MLA on the α7 nAChR signaling pathway.

Biological Activity

Methyllycaconitine is a highly potent antagonist of the α7 nAChR, with reported Ki and IC50 values in the low nanomolar range. Its selectivity for the α7 subtype over other nAChR subtypes makes it an invaluable pharmacological tool for studying the role of these receptors in various physiological and pathological processes.

| Parameter | Value | Receptor Subtype | Reference |

| Ki | 1.4 nM | α7 nAChR | [3] |

| IC50 | 2 nM | α7 nAChR | [6] |

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of α7 nicotinic acetylcholine receptors. While its complex structure has so far precluded a total synthesis, the established semi-synthetic routes and the synthesis of its analogues have provided significant insights into its pharmacology. The detailed experimental protocols and the understanding of its mechanism of action presented in this guide offer a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development. Future efforts towards the total synthesis of methyllycaconitine will undoubtedly open new avenues for the development of novel therapeutics targeting the α7 nAChR.

References

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 3. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Methyllycaconitine (MLA) Citrate: A Technical Guide

Executive Summary: Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid isolated from Delphinium (larkspur) species. It is a potent and highly selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the central nervous system.[1][2][3] Due to its high affinity and selectivity, MLA has become an invaluable pharmacological tool for characterizing the physiological and pathological roles of α7 nAChRs.[1] This document provides an in-depth overview of the pharmacology of MLA, including its mechanism of action, pharmacodynamics, toxicology, and detailed experimental protocols for its characterization, intended for researchers and drug development professionals.

Mechanism of Action

Methyllycaconitine's primary mechanism of action is the competitive antagonism of α7 nicotinic acetylcholine receptors.[4] As a competitive antagonist, MLA binds to the same site as the endogenous agonist, acetylcholine (ACh), on the α7 nAChR, but its binding does not induce the conformational change required for ion channel opening. By occupying the binding site, MLA prevents ACh from activating the receptor, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization.

While highly selective for the α7 subtype, MLA can interact with other nAChR subtypes at higher concentrations, including α3β2, α4β2, and α6β2, as well as muscle-type nAChRs.[1][5] Its action is reversible and voltage-independent.[4] The high affinity for α7 nAChRs is demonstrated by its low nanomolar inhibition constant (Ki).[5]

Pharmacodynamics

The functional consequences of MLA's antagonism of nAChRs are observed across in vitro and in vivo models.

Central Nervous System (CNS) Effects:

-

Cognition and Memory: While high doses impair cognitive function, paradoxically, low, picomolar concentrations of MLA have been shown to potentiate α7 nAChR responses and improve memory acquisition processes in rats.[6][7] This may be related to an observed increase in hippocampal glutamate efflux.[6]

-

Neuroprotection: MLA attenuates methamphetamine-induced neurotoxicity and depletion of dopamine neuron terminals in the mouse striatum.[3][5]

-

Behavior: In mice, MLA administration significantly affects behaviors such as rearing, sniffing, climbing, and locomotion.[8][9] It can also reverse the anxiogenic effects produced by high doses of nicotine in the dorsal hippocampus.[10]

-

Addiction: MLA has been shown to reduce nicotine self-administration in rats, suggesting the involvement of α7 nAChRs in the reinforcing effects of nicotine.[1][11] It also attenuates the reinforcing effects of cocaine.[12]

Peripheral Nervous System Effects:

-

Neuromuscular Blockade: MLA blocks neuromuscular transmission in skeletal muscle preparations, which contributes to its toxicity.[1]

-

Ganglionic Blockade: It exhibits ganglion-blocking action, for example, in the cat nictitating membrane preparation.[1]

Pharmacokinetics

Detailed pharmacokinetic data for MLA citrate is limited. However, key properties have been established through various studies:

-

Blood-Brain Barrier Permeability: MLA is capable of crossing the blood-brain barrier, enabling its use in CNS-related in vivo studies.[2]

-

Oral Activity: The compound is active when administered orally, not just parenterally.[1]

Further research is required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Toxicology

MLA is a potent toxin, a property that has been studied extensively in the context of livestock poisoning by larkspur plants.[1]

-

Acute Toxicity: Death from MLA poisoning typically results from respiratory arrest due to complete motor paralysis.[1] Signs of toxicity at lower doses include agitation and loss of motor control.[1]

-

Lethal Dose (LD₅₀): The acute toxicity varies by species.[1] A study investigating the role of the α7 subunit in acute toxicosis found that other nAChR subunits, likely at the neuromuscular junction, are the primary targets for the lethal effects of MLA.[13]

Quantitative Pharmacological Data

The binding affinity and inhibitory concentration of MLA vary across different nAChR subtypes and preparations.

Table 1: Binding Affinity (Kᵢ) of Methyllycaconitine

| Receptor Subtype / Preparation | Radioligand | Kᵢ Value | Source(s) |

|---|---|---|---|

| α7 Neuronal nAChR | - | 1.4 nM | [5][14] |

| α7 Neuronal nAChR (human K28 cells) | ¹²⁵I-α-bungarotoxin | ~10 nM | [1] |

| α7 Neuronal nAChR (bovine adrenal) | ¹²⁵I-α-bungarotoxin | 30.6 nM | [15] |

| Rat Brain nAChR | ¹²⁵I-α-bungarotoxin | ~1 nM | [1] |

| Rat Brain nAChR | ³H-nicotine | ~4 µM | [1][4] |

| Human Muscle nAChR | - | ~8 µM | [1] |

| House-fly Head nAChR | ³H-propionyl-α-bungarotoxin | ~0.25 nM | [1] |

| Presynaptic nAChR (Rat Striatum) | ¹²⁵I-α-CTx-MII | 33 nM |[16] |

Table 2: Inhibitory Concentration (IC₅₀) of Methyllycaconitine

| Receptor Subtype | Preparation | IC₅₀ Value | Source(s) |

|---|---|---|---|

| α3β2 Neuronal nAChR | Avian DNA in Xenopus oocytes | ~80 nM | [1] |

| α4β2 Neuronal nAChR | Avian DNA in Xenopus oocytes | ~700 nM | [1] |

| Chick α3β1 nAChR | Xenopus oocytes | 80 nM | [4] |

| Chick α4β1 nAChR | Xenopus oocytes | 650 nM |[4] |

Table 3: Acute Toxicity (LD₅₀) of Methyllycaconitine

| Species | Administration Route | LD₅₀ Value | Source(s) |

|---|---|---|---|

| Mouse | Parenteral | 3-5 mg/kg | [1] |

| Mouse (wild-type) | - | 4.2 ± 0.9 mg/kg | [13] |

| Frog | Parenteral | 3-4 mg/kg | [1] |

| Rabbit | Parenteral | 2-3 mg/kg |[1] |

Key Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of MLA for the α7 nAChR in rat brain tissue by measuring its ability to compete with a known radioligand, such as [³H]methyllycaconitine.[17][18]

Methodology:

-

Membrane Preparation:

-

Homogenize dissected rat brain tissue (e.g., hippocampus, known for high α7 nAChR density) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17][19]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[19]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[20]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[19]

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[20]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane preparation, radioligand (e.g., [³H]MLA at a concentration near its Kₔ), and assay buffer.[19]

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a non-labeled ligand (e.g., 10 µM nicotine) to block all specific binding sites.[17]

-

Competition: Add membrane preparation, radioligand, and varying concentrations of unlabeled MLA citrate.

-

-

Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C).[19][20]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[19][20]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[19]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding CPM from total binding CPM.

-

Plot the percentage of specific binding against the log concentration of MLA.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of MLA that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[20]

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol outlines a method for functionally characterizing MLA's antagonist activity on specific nAChR subtypes expressed in Xenopus laevis oocytes.[4][21]

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNA encoding the specific nAChR subunits of interest (e.g., α7 for a homomeric receptor, or α4 and β2 for a heteromeric receptor).

-

Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes, one for voltage clamping (V_hold, typically -60 to -80 mV) and one for current recording.

-

Establish a stable baseline current.

-

-

Agonist Application:

-

Apply a known concentration of an agonist (e.g., acetylcholine) to the bath to evoke an inward current. To determine an EC₅₀, apply a range of agonist concentrations.

-

-

Antagonist Application:

-

To determine the IC₅₀ of MLA, pre-incubate the oocyte with varying concentrations of MLA for a set period (e.g., 3 minutes).[21]

-

In the continued presence of MLA, apply a fixed concentration of the agonist (typically the EC₅₀ concentration).

-

Record the peak current amplitude. The inhibition of the agonist-evoked current is concentration-dependent on MLA.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response in the absence and presence of different concentrations of MLA.

-

Normalize the data, expressing the current in the presence of MLA as a percentage of the control current (agonist alone).

-

Plot the normalized response against the log concentration of MLA and fit the data to determine the IC₅₀.

-

To determine the mode of antagonism (competitive vs. non-competitive), generate full agonist dose-response curves in the presence of a fixed concentration of MLA. A rightward shift in the agonist EC₅₀ with no change in the maximum response indicates competitive antagonism.[21]

-

In Vivo Behavioral Assessment: Open Field Test

This protocol describes a method to assess the effects of MLA on general locomotor activity and anxiety-like behavior in mice.[8]

Methodology:

-

Animal Acclimation:

-

House male mice (e.g., NIH Swiss) under standard conditions with a 12-hour light/dark cycle.

-

Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

-

Drug Administration:

-

Divide mice into groups. Administer MLA citrate intraperitoneally (i.p.) at various doses (e.g., 1.0, 3.2, 10.0 mg/kg) to the test groups.[8]

-

Administer the vehicle (e.g., saline) to the control group.

-

-

Open Field Test:

-

The apparatus is a square arena with walls to prevent escape, often equipped with infrared beams or video tracking software to automatically record activity.

-

Shortly after injection, place a single mouse in the center of the open field arena.

-

Allow the mouse to explore the arena for a set duration (e.g., 60 minutes).[8]

-

-

Behavioral Scoring & Data Collection:

-

Record various behavioral parameters. Automated systems can track:

-

Locomotion: Total distance traveled.

-

Rearing: Number of times the mouse stands on its hind legs.

-

Time in Center vs. Periphery: A measure of anxiety-like behavior (less time in the center is indicative of higher anxiety).

-

-

Manual scoring by a trained observer (blinded to the treatment condition) can be used to rate the intensity of specific behaviors such as sniffing, grooming, and climbing on a defined scale.[8]

-

-

Data Analysis:

-

Compare the data from the MLA-treated groups to the saline control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Analyze the results to determine if MLA produces statistically significant changes in locomotion or other observed behaviors.[8]

-

References

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyllycaconitine citrate | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methyllycaconitine Citrate: A Technical Guide to its Role in Cholinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) citrate is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the central nervous system.[1][2] Derived from the seeds of Delphinium species, MLA has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of α7 nAChRs.[3] Its high affinity and selectivity for the α7 subtype make it instrumental in studying cholinergic signaling pathways implicated in a range of processes, including learning, memory, inflammation, and neuroprotection.[4][5][6] This technical guide provides an in-depth overview of MLA's pharmacological properties, its interaction with cholinergic signaling pathways, and detailed experimental protocols for its use in research.

Data Presentation: Pharmacological Profile of Methyllycaconitine Citrate

The following table summarizes the quantitative data on the binding affinity and inhibitory potency of this compound across various nicotinic acetylcholine receptor subtypes.

| Receptor Subtype | Ligand/Assay Condition | Parameter | Value | Species | Reference |

| α7 nAChR | [³H]MLA Binding | Kd | 1.86 ± 0.31 nM | Rat | [3] |

| α7 nAChR | vs. [¹²⁵I]α-bungarotoxin | Ki | 1.8 ± 0.5 nM | Rat | [3] |

| α7 nAChR | Electrophysiology (vs. ACh) | IC₅₀ | 140 pM | Rat | [1] |

| α7 nAChR | Electrophysiology (vs. ACh) | IC₅₀ | 2 nM | Human | [2] |

| α4β2 nAChR | Electrophysiology (vs. ACh) | IC₅₀ | 200 nM | Rat | [1] |

| α3β4 nAChR | Electrophysiology (vs. ACh) | EC₅₀ (ACh) | 222.3 µM | Rat | [7] |

| α3β2 nAChR | Not specified | Not specified | Not specified | Not specified | |

| Muscle-type nAChR | Not specified | Not specified | Not specified | Not specified |

Signaling Pathways

This compound primarily exerts its effects by blocking the ion channel pore of the α7 nAChR, thereby inhibiting the influx of cations, primarily Ca²⁺, in response to acetylcholine binding. This action has significant downstream consequences on various intracellular signaling cascades.

Cholinergic Signaling at the α7 nAChR Synapse

The following diagram illustrates the mechanism of action of this compound at a synapse utilizing α7 nicotinic acetylcholine receptors.

Modulation of Inflammatory Signaling Pathways

Antagonism of α7 nAChRs by MLA has been shown to modulate inflammatory responses, particularly in immune cells like microglia. The "cholinergic anti-inflammatory pathway" is a key mechanism where α7 nAChR activation inhibits the production of pro-inflammatory cytokines. By blocking this receptor, MLA can prevent this anti-inflammatory effect, or in some contexts, directly modulate cytokine release. The diagram below illustrates the proposed interaction of MLA with downstream inflammatory signaling pathways.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., MLA) for a specific nAChR subtype using a radiolabeled ligand.

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat hippocampus for α7 nAChRs) or cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-